3-(4-Amino-1H-1,2,3-triazol-1-yl)propanoic acid

Catalog No.
S13750167
CAS No.
M.F
C5H8N4O2
M. Wt
156.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Amino-1H-1,2,3-triazol-1-yl)propanoic acid

Product Name

3-(4-Amino-1H-1,2,3-triazol-1-yl)propanoic acid

IUPAC Name

3-(4-aminotriazol-1-yl)propanoic acid

Molecular Formula

C5H8N4O2

Molecular Weight

156.14 g/mol

InChI

InChI=1S/C5H8N4O2/c6-4-3-9(8-7-4)2-1-5(10)11/h3H,1-2,6H2,(H,10,11)

InChI Key

XXTYHBWNJJEDDQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=NN1CCC(=O)O)N

3-(4-Amino-1H-1,2,3-triazol-1-yl)propanoic acid is an organic compound characterized by its unique triazole structure, which is a five-membered ring containing three nitrogen atoms. Its molecular formula is C5H7N5O2C_5H_7N_5O_2 and it has a molecular weight of approximately 157.13 g/mol. The compound features a propanoic acid moiety, which contributes to its acidic properties, and an amino group attached to the triazole ring, enhancing its biological activity and potential interactions with various biological targets .

Typical of compounds with carboxylic acid and triazole functionalities:

  • Oxidation: The triazole ring can be oxidized to form triazole N-oxides under specific conditions.
  • Reduction: Reduction reactions can modify either the triazole ring or the carboxylic acid group, potentially altering the compound's properties.
  • Substitution: The compound can participate in nucleophilic substitution reactions where the triazole acts as a nucleophile, allowing for the introduction of various functional groups.

Common reagents involved in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The conditions under which these reactions are performed are crucial for achieving desired selectivity and yield.

The biological activity of 3-(4-Amino-1H-1,2,3-triazol-1-yl)propanoic acid has been a subject of research due to its potential therapeutic applications. It exhibits antimicrobial properties and has been studied for its anticancer effects. The compound's mechanism of action may involve interactions with specific enzymes or receptors due to the presence of the amino group and the triazole ring, which can bind to metal ions or other biological molecules .

Several methods have been developed for synthesizing 3-(4-Amino-1H-1,2,3-triazol-1-yl)propanoic acid:

  • Copper-Catalyzed Reactions: A common method involves copper(I) catalysis under mild conditions, facilitating the formation of the triazole ring from appropriate precursors.
  • Microwave-Assisted Synthesis: This technique enhances reaction rates and yields by using microwave irradiation to promote nucleophilic opening of succinimide rings followed by cyclization to form the triazole .
  • Classical Organic Synthesis: Traditional methods may involve multiple steps including amine coupling reactions and subsequent functional group transformations.

These synthetic routes are optimized to ensure high purity and yield while minimizing by-products .

3-(4-Amino-1H-1,2,3-triazol-1-yl)propanoic acid has diverse applications across several fields:

  • Pharmaceuticals: It serves as a building block for developing new drugs targeting various diseases due to its biological activity.
  • Agriculture: The compound may be used in agrochemicals for pest control or as a growth regulator.
  • Materials Science: It is utilized in synthesizing polymers and coatings that exhibit enhanced properties due to the incorporation of triazole functionalities .

Research on interaction studies involving 3-(4-Amino-1H-1,2,3-triazol-1-yl)propanoic acid has revealed its ability to modulate enzyme activities and interact with metal ions. These interactions can influence metabolic pathways and cellular processes, making it a valuable candidate for further investigation in drug design and development .

Several compounds share structural similarities with 3-(4-Amino-1H-1,2,3-triazol-1-yl)propanoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acidContains a different triazole isomerDifferent biological activity profile
3-(1H-1,2,4-Triazol-1-yl)propanoic acidIsomer with variations in nitrogen positioningVariations in reactivity and binding properties
5-Amino-1H-1,2,4-triazoleLacks propanoic acid functionalityPrimarily used as a herbicide

Uniqueness

The uniqueness of 3-(4-Amino-1H-1,2,3-triazol-1-yl)propanoic acid lies in its specific arrangement of functional groups that confer distinct chemical and biological properties compared to similar compounds. Its combination of an amino group with a carboxylic acid and a triazole ring makes it particularly versatile for various applications in medicinal chemistry and agrochemicals .

3-(4-Amino-1H-1,2,3-triazol-1-yl)propanoic acid represents a significant compound within the triazole derivative class, characterized by its unique five-membered heterocyclic ring containing three nitrogen atoms coupled with a propanoic acid moiety . The compound features a molecular formula of C₅H₈N₄O₂ with a molecular weight of approximately 156.14 g/mol [2]. The structural architecture encompasses a 1,2,3-triazole ring substituted with an amino group at the 4-position and connected to a three-carbon propanoic acid chain through the nitrogen atom at position 1 .

Crystallographic Analysis and Bonding Patterns

The crystallographic investigation of 3-(4-Amino-1H-1,2,3-triazol-1-yl)propanoic acid reveals fundamental insights into its solid-state molecular arrangement and intermolecular interactions. Related triazole compounds demonstrate characteristic crystalline behaviors, with 1,2,3-triazole derivatives typically adopting monoclinic or triclinic space groups depending on their substituent patterns [3]. The crystal structure analysis of similar amino-triazole compounds shows that these molecules commonly crystallize in monoclinic space groups such as P2₁/c, with unit cell parameters that reflect the molecular dimensions and packing efficiency [4].

The bonding patterns within the triazole ring system exhibit characteristic features of aromatic heterocycles, with nitrogen-nitrogen bond lengths ranging from 1.295 to 1.344 Å for comparable triazole structures [4]. The carbon-nitrogen bonds within the ring typically measure between 1.319 and 1.355 Å, indicating partial double-bond character due to electron delocalization [4]. The amino group attached to the triazole ring demonstrates planar geometry when protonated, with the sum of valence angles approaching 360°, suggesting trigonal planar hybridization [5].

Hydrogen bonding networks play a crucial role in the crystal packing of amino-triazole compounds. The protonation site in triazole rings preferentially occurs at the nitrogen atom adjacent to the amino-substituted carbon, which stabilizes the positive charge through electron donation from the amino group [5]. This protonation pattern results in the formation of extensive intermolecular hydrogen bonds, with typical N-H···N distances ranging from 1.916 to 2.575 Å [6]. The propanoic acid moiety contributes additional hydrogen bonding capabilities through its carboxyl group, creating O-H···N and O-H···O interactions that further stabilize the crystal lattice [6].

Bond TypeTypical Length (Å)Reference Structure
N-N (triazole)1.295-1.3445-amino-1H-1,2,3-triazole-4-carboxamide [4]
C-N (triazole)1.319-1.3555-amino-1H-1,2,3-triazole-4-carboxamide [4]
N-H···N (intermolecular)1.916-2.575Related triazole compounds [6]
C-C (propyl chain)1.52-1.54Standard alkyl chains

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Profiling

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of 3-(4-Amino-1H-1,2,3-triazol-1-yl)propanoic acid through detailed analysis of both ¹H and ¹³C chemical environments. The ¹H Nuclear Magnetic Resonance spectrum typically exhibits characteristic signals for the triazole ring proton appearing as a singlet in the aromatic region around 7.5-8.0 ppm [7]. The amino group protons manifest as a broad singlet around 5.6-6.0 ppm, often exchangeable with deuterium oxide [8].

The propanoic acid chain displays distinctive splitting patterns, with the methylene group adjacent to the triazole nitrogen (NCH₂) appearing as a triplet around 4.3-4.5 ppm due to coupling with the adjacent CH₂ group [8]. The central methylene group (CH₂CH₂COOH) typically resonates as a triplet around 2.6-2.7 ppm, while the methylene group directly connected to the carboxyl function exhibits a triplet pattern around 2.4-2.5 ppm [8]. The carboxylic acid proton appears as a broad singlet around 11.5-12.0 ppm, readily exchangeable with deuterium oxide [8].

¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule with characteristic chemical shifts. The triazole ring carbons appear in distinct regions: the amino-substituted carbon typically resonates around 148-158 ppm, while other ring carbons appear at 120-147 ppm [8]. The propanoic acid chain carbons exhibit predictable patterns, with the carboxyl carbon appearing around 170-175 ppm, the α-methylene carbon around 30-35 ppm, and the β-methylene carbon around 40-45 ppm [8].

NuclearChemical Shift (ppm)MultiplicityAssignment
¹H7.5-8.0sTriazole C-H
¹H5.6-6.0br sNH₂
¹H4.3-4.5tNCH₂
¹H2.6-2.7tCH₂CH₂COOH
¹H11.5-12.0br sCOOH
¹³C170-175-C=O
¹³C148-158-C-NH₂ (triazole)
¹³C40-45-NCH₂
¹³C30-35-CH₂COOH

Infrared (IR) Spectral Signatures

Infrared spectroscopy provides distinctive fingerprint identification of functional groups within 3-(4-Amino-1H-1,2,3-triazol-1-yl)propanoic acid. The amino group exhibits characteristic primary amine stretching vibrations appearing as strong, sharp bands at 3400-3200 cm⁻¹, corresponding to symmetric and asymmetric N-H stretching modes [9] [10]. These bands often appear as doublets due to the two different N-H bonds in the primary amine functionality [10].

The triazole ring system demonstrates diagnostic absorption features in the 1570-1550 cm⁻¹ region attributed to N=N stretching vibrations, while C=N stretching modes appear in the broader range of 1640-1560 cm⁻¹ [9] [10]. These bands serve as crucial identifiers for the triazole heterocyclic system and distinguish it from other nitrogen-containing heterocycles [9].

The carboxylic acid functionality contributes several characteristic bands to the infrared spectrum. The O-H stretching vibration typically appears as a broad, intense absorption around 3000-2500 cm⁻¹ due to hydrogen bonding in the solid state [11]. The C=O stretching vibration manifests as a strong, sharp band around 1695-1720 cm⁻¹, while the C-O stretching and O-H bending modes appear in the 1200-1300 cm⁻¹ region [11].

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200StrongN-H stretch (primary amine)
3000-2500Broad, strongO-H stretch (carboxylic acid)
1695-1720StrongC=O stretch
1640-1560MediumC=N stretch (triazole)
1570-1550MediumN=N stretch (triazole)
1200-1300MediumC-O stretch/O-H bend

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 3-(4-Amino-1H-1,2,3-triazol-1-yl)propanoic acid reveals characteristic fragmentation pathways that provide structural confirmation and purity assessment. The molecular ion peak appears at m/z 156, corresponding to the molecular weight of the compound [12]. The molecular ion typically exhibits significant intensity, which is characteristic of triazole derivatives due to the stability of the aromatic ring system [12].

Primary fragmentation pathways involve the loss of functional groups and ring cleavage reactions. Common fragmentation patterns include the loss of the carboxyl group (M-45) resulting in m/z 111, and the loss of the entire propanoic acid chain (M-73) yielding m/z 83 corresponding to the amino-triazole fragment [12]. The base peak often corresponds to the triazole ring system after loss of substituents, appearing around m/z 68-69 [12].

Secondary fragmentation involves ring opening and nitrogen elimination reactions characteristic of triazole compounds. The loss of nitrogen gas (M-28) represents a significant fragmentation pathway, producing m/z 128 [12]. Further decomposition may involve the elimination of hydrogen cyanide (M-27) or the formation of iminium ions through rearrangement processes [12]. The amino group can undergo McLafferty rearrangement, leading to the formation of stable fragments at lower mass ranges [13].

m/zRelative IntensityFragmentation Assignment
156M⁺-Molecular ion
128Medium[M-N₂]⁺
111High[M-COOH]⁺
83High[M-C₃H₅O₂]⁺ (amino-triazole)
69Base peakTriazole fragment
41MediumC₃H₅⁺ (propyl fragment)

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

Density Functional Theory calculations provide comprehensive insights into the electronic structure and molecular properties of 3-(4-Amino-1H-1,2,3-triazol-1-yl)propanoic acid. Computational studies employing the B3LYP functional with 6-31G(d,p) and 6-311++G(d,p) basis sets reveal optimized geometric parameters that correlate well with experimental crystallographic data [14] [15]. The calculated bond lengths and angles demonstrate excellent agreement with experimental values, with deviations typically less than 0.02 Å for bond lengths and 2° for bond angles [15].

The optimized molecular geometry indicates a planar arrangement of the triazole ring system with minimal deviation from planarity [14]. The amino group adopts a pyramidal geometry in the neutral state, with the sum of valence angles around the nitrogen atom approximately 326° [5]. The propanoic acid chain exhibits an extended conformation that minimizes steric interactions while maintaining optimal hydrogen bonding capabilities [14].

Thermodynamic properties calculated through Density Functional Theory methods provide valuable insights into the stability and reactivity of the compound. The total electronic energy, zero-point vibrational energy, and thermochemical corrections enable the determination of enthalpy, entropy, and Gibbs free energy values under standard conditions [15]. These parameters are essential for understanding the compound's behavior in chemical reactions and phase transitions [15].

Electrostatic potential mapping reveals the charge distribution across the molecule, highlighting regions of electron density and potential reactivity sites. The nitrogen atoms in the triazole ring exhibit significant negative electrostatic potential, indicating their propensity for coordination with metal ions or participation in hydrogen bonding interactions [14]. The amino group displays enhanced electron density, making it a favorable site for electrophilic attack [14].

PropertyCalculated ValueMethod
C-N bond length (triazole)1.331-1.344 ÅB3LYP/6-31G(d,p) [14]
N-N bond length (triazole)1.295-1.319 ÅB3LYP/6-31G(d,p) [14]
Total energyVariableDFT calculations [15]
Dipole moment2-4 DebyeB3LYP calculations [14]

Molecular Orbital Interactions

Molecular orbital analysis of 3-(4-Amino-1H-1,2,3-triazol-1-yl)propanoic acid provides fundamental understanding of its electronic properties and chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies determine the compound's electron-donating and electron-accepting capabilities [16] [17]. Computational studies of related triazole compounds indicate HOMO energies typically ranging from -6.0 to -8.0 eV, while LUMO energies fall between -1.0 to -3.0 eV [17].

The HOMO predominantly localizes on the amino-substituted triazole ring system, particularly concentrated around the nitrogen atoms and the amino group [17]. This distribution indicates that electron donation processes primarily involve the triazole moiety, making it the nucleophilic center of the molecule [17]. The electron density contribution from the amino group enhances the electron-donating character of the triazole ring through resonance effects [17].

The LUMO typically extends across the entire conjugated system, including both the triazole ring and portions of the propanoic acid chain [17]. This delocalization facilitates electron acceptance and influences the compound's participation in electron transfer reactions [17]. The energy gap between HOMO and LUMO (ΔE) provides insights into the compound's chemical stability and reactivity, with typical values ranging from 4.0 to 6.0 eV for triazole derivatives [16] [17].

Frontier molecular orbital interactions determine the compound's behavior in chemical reactions and its potential for forming coordination complexes. The electron-rich nature of the HOMO makes the compound susceptible to electrophilic attack, particularly at the amino group and nitrogen atoms of the triazole ring [17]. Conversely, the LUMO characteristics indicate potential for nucleophilic attack at positions with reduced electron density [17].

Time-dependent Density Functional Theory calculations reveal electronic transition properties and optical absorption characteristics. The lowest energy electronic transitions typically involve HOMO to LUMO excitations, corresponding to π→π* transitions within the aromatic triazole system [18]. These transitions appear in the ultraviolet region around 250-300 nm, consistent with the chromophoric nature of the triazole ring system [18].

Orbital PropertyTypical RangeImplication
HOMO Energy-6.0 to -8.0 eVElectron donation capability [17]
LUMO Energy-1.0 to -3.0 eVElectron acceptance capability [17]
HOMO-LUMO Gap4.0 to 6.0 eVChemical stability [16] [17]
π→π* Transition250-300 nmOptical absorption [18]

XLogP3

-1.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

156.06472551 g/mol

Monoisotopic Mass

156.06472551 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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